2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide
Description
Overview of Hydrazide Chemistry within Heterocyclic Synthesis
Hydrazides are a class of organic compounds characterized by a functional group consisting of a nitrogen-nitrogen single bond with an adjacent acyl group (R-C(=O)-NH-NH₂). mdpi.comwikipedia.org This unique structural feature imparts a dual nucleophilic character, making hydrazides exceptionally versatile precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.net They are important starting materials and intermediates for creating five, six, or seven-membered rings containing one or more heteroatoms, which are otherwise challenging to prepare. mdpi.comresearchgate.net
The reactivity of the hydrazide moiety is central to its synthetic utility. The terminal amino group (-NH₂) is a potent nucleophile, readily reacting with electrophiles such as aldehydes and ketones to form hydrazones. These hydrazones are themselves crucial intermediates, possessing both nucleophilic nitrogen atoms and electrophilic carbon atoms, which can be exploited in subsequent cyclization reactions. mdpi.com Furthermore, hydrazides can participate in keto-enol tautomerism, existing in equilibrium between the keto (amido) form and the enol (iminol) form in solution, which further diversifies their reaction pathways. mdpi.com The most common method for preparing acyl hydrazides involves the reaction of an ester with hydrazine (B178648). wikipedia.orgresearchgate.net
| Common Heterocyclic Ring | Synthetic Utility |
| Pyrazoles | Formed via condensation of hydrazides with 1,3-dicarbonyl compounds. |
| Oxadiazoles | Synthesized by cyclization of acylhydrazides with various reagents like carbon disulfide. scielo.br |
| Triazoles | Can be prepared from hydrazides through multi-step reaction sequences. |
| Pyridazines | Result from reactions involving hydrazides and 1,4-dicarbonyl compounds. |
The Significance of Halogenated Naphthalene (B1677914) Scaffolds in Molecular Design
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prominent structural motif in medicinal chemistry and materials science. ekb.egekb.eg This electron-rich, aromatic system is a key component in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ekb.egijpsjournal.com Several FDA-approved drugs, such as propranolol, naproxen, and bedaquiline, incorporate the naphthalene core, highlighting its importance as a privileged scaffold in drug development. ekb.egekb.eg
The introduction of halogen atoms, such as bromine, onto the naphthalene ring significantly modulates its physicochemical and biological properties. Halogenation can enhance a molecule's lipophilicity, thereby improving its ability to cross biological membranes. Furthermore, halogens can alter the electronic distribution within the aromatic system and participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. nih.gov For instance, studies have shown that modifying Schiff bases with halogen groups can enhance their antibacterial properties. ijpsjournal.com Naphthalene-based inhibitors have also been identified as potent agents against viral enzymes, demonstrating the scaffold's therapeutic potential. nih.gov
| Naphthalene-Based Drug | Therapeutic Application |
| Nafcillin | Antibiotic |
| Terbinafine | Antifungal |
| Propranolol | Antihypertensive |
| Naproxen | Anti-inflammatory |
| Duloxetine | Antidepressant |
This table presents examples of FDA-approved drugs containing a naphthalene scaffold. ekb.egekb.eg
Positioning of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide as a Strategic Chemical Intermediate
The compound this compound emerges as a highly strategic chemical intermediate by synergistically combining the key features of its constituent parts: the reactive hydrazide group and the functionalized bromo-naphthalene scaffold. Its structure is designed for versatility in multi-step organic synthesis.
The acetohydrazide moiety serves as the primary reactive handle for building heterocyclic systems. As detailed previously, this group can be readily converted into hydrazones and subsequently cyclized to form a diverse range of heterocycles like oxadiazoles, pyrazoles, and triazoles. mdpi.comscielo.br This makes the compound an excellent starting point for generating libraries of complex molecules for biological screening.
Simultaneously, the 1-bromo-2-naphthyl group acts as a foundational scaffold that imparts specific properties to the final product. The bulky and lipophilic nature of the naphthalene ring can enhance binding affinity to biological targets, while the bromine atom provides a site for further chemical modification through reactions like cross-coupling, allowing for the attachment of additional functional groups. This bifunctional nature positions this compound as a valuable building block for synthesizing novel compounds with potential applications in medicinal chemistry and materials science.
| Structural Component | Function in Synthesis |
| Acetohydrazide (-COCH₂NHNH₂) Moiety | A versatile precursor for the synthesis of various five- and six-membered heterocyclic rings. mdpi.com |
| Naphthalene Scaffold | Provides a rigid, lipophilic, and biologically relevant core structure. ekb.eg |
| Bromo (-Br) Substituent | Modulates electronic properties and serves as a handle for further functionalization (e.g., cross-coupling reactions). |
| Oxy (-O-) Linker | Connects the reactive hydrazide group to the naphthalene core. |
Historical Context and Evolution of Research on Related Naphthyloxyacetohydrazides
The scientific journey leading to the development of sophisticated intermediates like this compound is built upon decades of foundational research in several areas of organic chemistry. The naphthalene molecule itself was first identified in 1819 from coal tar, with its chemical formula established by Michael Faraday in 1826. ekb.eg However, its systematic use as a scaffold in medicinal chemistry is a more recent development, gaining significant traction in the latter half of the 20th century. ekb.egekb.eg
The study of hydrazides has a similarly rich history. The discovery of the tuberculostatic properties of isonicotinic hydrazide marked a significant milestone, spurring extensive research into the physiological effects and synthetic applications of various carboxylic acid hydrazides. researchgate.net This led to the recognition of hydrazides as indispensable tools for heterocyclic synthesis. mdpi.com
Research on compounds that merge these two domains—naphthyloxyacetohydrazides and their analogues—represents a more contemporary field of study. The synthesis of related structures, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, and their subsequent conversion into various derivatives for antimicrobial screening, showcases the logical progression of using functionalized acetohydrazides as key intermediates. mdpi.com The exploration of 2-naphthol (B1666908), a direct precursor to the "naphthyloxy" portion of the target compound, as a starting material for constructing diverse bioactive heterocycles further underscores the evolution of this synthetic strategy. nih.govresearchgate.net The development of this compound is therefore a product of the convergent evolution of hydrazide chemistry and scaffold-based drug design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEYGZIYDZYEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352635 | |
| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315248-38-5 | |
| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 1 Bromo 2 Naphthyl Oxy Acetohydrazide
Retrosynthetic Analysis and Key Bond Disconnections
Retrosynthetic analysis of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide identifies two primary bond disconnections that simplify the structure into readily available starting materials. The first disconnection is the amide bond of the hydrazide moiety (C-N bond). This leads back to a key intermediate, ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate, and hydrazine (B178648).
The second key disconnection targets the ether linkage (C-O bond) in the ester intermediate. This bond is retrosynthetically cleaved via the logic of the Williamson ether synthesis. This step disconnects the molecule into the halogenated precursor, 1-bromo-2-naphthol (B146047), and an ethyl haloacetate, such as ethyl bromoacetate (B1195939). Finally, 1-bromo-2-naphthol can be traced back to the common starting material, 2-naphthol (B1666908), through an electrophilic aromatic substitution (bromination) reaction. This logical deconstruction provides a clear and practical forward-synthetic route.
Synthesis of Halogenated Naphthol Precursors
The synthesis of the crucial intermediate, 1-bromo-2-naphthol, is achieved through the direct bromination of 2-naphthol. The hydroxyl group of 2-naphthol is a strongly activating ortho-, para-directing group, making the naphthalene (B1677914) ring system susceptible to electrophilic substitution.
Bromination Protocols for Naphthol Derivatives
Various protocols have been developed for the bromination of 2-naphthol, aiming for high yield and selectivity while avoiding the formation of di- or poly-substituted products. slideshare.net Direct bromination with molecular bromine (Br₂) in a suitable solvent like acetic acid is a common method. orgsyn.orgyoutube.com However, this approach can generate corrosive hydrogen bromide (HBr) gas as a byproduct. slideshare.net
To circumvent the issues associated with molecular bromine, alternative brominating systems have been employed. These often involve the in situ generation of the electrophilic bromine species. One such method uses a combination of sodium bromide (NaBr) or potassium bromide (KBr) with an oxidizing agent. chemicalbook.comgoogle.com For instance, the reaction of 2-naphthol with sodium bromide and Oxone (potassium peroxymonosulfate) provides a practical route to 1-bromo-2-naphthol. slideshare.net Another effective system utilizes potassium bromide and hydrogen peroxide in an acidic medium, such as acetic acid. chemicalbook.comgoogle.com
The table below summarizes various reported conditions for the synthesis of 1-bromo-2-naphthol.
| Brominating Agent | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| KBr | Hydrogen Peroxide | Acetic Acid | 20 | 82 | chemicalbook.com |
| NaBr | Hydrogen Peroxide | Ether | 45 | 46 | google.com |
| KBr | Hydrogen Peroxide | Chloroform | 40 | 42 | google.com |
| NaBr | Oxone | Solid-state | Room Temp. | N/A | slideshare.net |
| Br₂ | None | Acetic Acid | N/A | N/A | orgsyn.orgyoutube.com |
Regioselectivity Control in Naphthalene Bromination
In the electrophilic bromination of 2-naphthol, the incoming electrophile is directed primarily to the C1 (ortho) and C6 (para) positions. The hydroxyl group at C2 strongly activates the ring, with the highest electron density localized at the positions ortho (C1, C3) and para (C6, C8) to it.
Due to kinetic control and the inherent reactivity of the naphthalene ring system, the C1 position is the most favored site for monosubstitution. This high regioselectivity for the C1 position allows for the efficient synthesis of 1-bromo-2-naphthol under carefully controlled conditions. Over-bromination can lead to the formation of 1,6-dibromo-2-naphthol, which is an intermediate in the synthesis of other compounds like 6-bromo-2-naphthol (B32079) via a subsequent reduction step. orgsyn.orgyoutube.comgoogle.com Therefore, controlling the stoichiometry of the brominating agent and the reaction conditions is critical to maximize the yield of the desired monosubstituted product.
Etherification Reactions for Naphthyloxyacetate Formation
The formation of the naphthyloxyacetate core is accomplished through an etherification reaction, most commonly the Williamson ether synthesis. wikipedia.orgtcichemicals.com This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, the 1-bromo-2-naphthoxide ion reacts with ethyl bromoacetate to form ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate.
Mechanistic Considerations of Williamson Ether Synthesis in Naphthalene Chemistry
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.com The reaction is initiated by the deprotonation of the hydroxyl group of 1-bromo-2-naphthol using a suitable base. This creates a potent nucleophile, the 1-bromo-2-naphthoxide anion.
This naphthoxide anion then attacks the electrophilic methylene (B1212753) carbon of ethyl bromoacetate. scielo.br The attack occurs from the backside relative to the leaving group (the bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org In a concerted step, the new carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion and yielding the final ether product. masterorganicchemistry.comyoutube.com Since the reaction involves a primary alkyl halide (ethyl bromoacetate), the SN2 pathway is highly favored over the competing E2 elimination reaction. jk-sci.commasterorganicchemistry.com
Optimization of Reaction Conditions for Yield and Purity
The efficiency of the Williamson ether synthesis is highly dependent on the choice of reaction conditions, including the base, solvent, and temperature.
Base: A variety of bases can be used to deprotonate the naphthol. Common choices for aryl ethers include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). jk-sci.comscielo.br For a more exhaustive deprotonation, stronger bases like sodium hydride (NaH) can be employed. jk-sci.comyoutube.com The choice of base can influence the reaction rate and the potential for side reactions.
Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction. jk-sci.commasterorganicchemistry.com Alcohols like ethanol (B145695) can also be used, often in conjunction with their corresponding alkoxide bases. scielo.brmasterorganicchemistry.com
Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. scielo.br
The following table presents typical conditions for analogous etherification reactions, which can be adapted for the synthesis of ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate.
| Phenol Reactant | Alkyl Halide | Base | Solvent | Conditions | Reference |
| 2,4-Dimethylphenol | Ethyl bromoacetate | KOH | Ethanol | Reflux, 6 hours | scielo.br |
| 7-Hydroxy-4-methylcoumarin | Ethyl chloroacetate | N/A | N/A | N/A | researchgate.net |
| Thiol Precursor | Ethyl bromoacetate | NaH | DMF | Room Temp., 4 hours | scielo.br |
Amidation via Hydrazine Condensation for Acetohydrazide Synthesis
The most direct and widely employed method for the synthesis of this compound is the hydrazinolysis of a corresponding ester precursor, typically ethyl or methyl 2-[(1-bromo-2-naphthyl)oxy]acetate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate (B1144303).
The general reaction is as follows:
Scheme 1: Synthesis of this compound
Precursor: Ethyl 2-[(1-bromo-2-naphthyl)oxy]acetate
Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O)
Product: this compound
Byproduct: Ethanol
This transformation is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol. researchgate.net The use of excess hydrazine hydrate is crucial to drive the reaction to completion and to minimize the formation of dimeric byproducts. researchgate.net Upon cooling the reaction mixture, the desired acetohydrazide product often precipitates and can be isolated through filtration. researchgate.net
Reaction Kinetics and Catalysis in Hydrazide Formation
The reaction between an ester and hydrazine to form a hydrazide is a nucleophilic acyl substitution. The kinetics of this reaction are influenced by several factors including the concentration of reactants, temperature, and the nature of the solvent.
Factors Influencing Reaction Rate:
Reactant Concentration: An increased concentration of hydrazine hydrate generally leads to a faster reaction rate. A significant excess of hydrazine is often used to ensure the reaction proceeds to completion. researchgate.net
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to increase the reaction rate. researchgate.net
Solvent: Protic solvents like ethanol are commonly used as they can solvate both the ester and hydrazine hydrate. researchgate.net
Ester Reactivity: The electrophilicity of the carbonyl carbon in the ester influences its reactivity. Electron-withdrawing groups on the acyl portion of the ester can increase the reaction rate.
While the reaction often proceeds without a catalyst, the addition of a catalytic amount of a base or acid can sometimes accelerate the process. For instance, pyridine (B92270) has been used to catalyze the hydrazinolysis of certain esters. rsc.org In some cases, solid acid catalysts like Hβ-type molecular sieves have been employed to promote hydrazide formation from carboxylic acids and hydrazine hydrate, suggesting their potential applicability in ester-to-hydrazide conversions. google.com
A study focusing on the continuous flow synthesis of acyl hydrazides highlighted the importance of optimizing reagent concentration, flow rates, and temperature to control the reaction and potential precipitation of the product. osti.gov Kinetic modeling can be a powerful tool to understand the reaction orders and efficiently optimize the process. digitellinc.com
Scale-Up Considerations and Process Optimization
Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that require careful consideration and process optimization.
Key Scale-Up Challenges:
Exothermic Events: Hydrazine condensation reactions can be exothermic. researchgate.net Proper heat management is crucial to prevent runaway reactions, especially on a large scale. The use of lower-boiling-point solvents and the addition of a base like sodium acetate (B1210297) can help mitigate these risks by increasing the onset temperature of decomposition. researchgate.net
Handling of Hydrazine: Hydrazine is a hazardous substance, and its handling on a large scale requires strict safety protocols. acs.org The use of aqueous hydrazine solutions can reduce some hazards, but this may affect the reaction efficiency and introduces larger volumes of solvent to be handled and disposed of. acs.org
Product Isolation and Purity: On a larger scale, ensuring efficient precipitation, filtration, and washing of the product is critical to obtain high purity. The choice of solvent and the cooling profile can significantly impact the crystal size and morphology, which in turn affects filtration and drying times.
Waste Management: The process generates byproducts and solvent waste that must be managed in an environmentally responsible manner. Optimizing the reaction to use less excess hydrazine and more environmentally friendly solvents can reduce the waste stream.
Process Optimization Strategies:
Process optimization aims to improve the yield, purity, safety, and cost-effectiveness of the synthesis. This can be achieved through various strategies:
Design of Experiments (DoE): A systematic approach like DoE can be used to study the effects of multiple variables (e.g., temperature, reactant ratio, reaction time) on the reaction outcome and identify the optimal conditions.
Continuous Flow Chemistry: Transitioning from a batch process to a continuous flow system can offer significant advantages in terms of safety, heat transfer, and scalability. osti.gov Continuous flow reactors allow for better control over reaction parameters and can handle hazardous reagents more safely due to the smaller reaction volumes at any given time. osti.gov
Solvent Screening: Evaluating a range of solvents can lead to improved reaction performance, easier product isolation, and a better environmental profile.
Impurity Profiling: Identifying and quantifying impurities is essential for process optimization. Understanding the sources of impurities can help in modifying the reaction conditions to minimize their formation.
The table below summarizes key parameters and their impact on the synthesis of acetohydrazides.
| Parameter | Effect on Reaction | Optimization Considerations |
| Reactant Ratio (Hydrazine:Ester) | Higher ratio increases reaction rate and minimizes dimer formation. | Balance between reaction completion and cost/waste of excess hydrazine. |
| Temperature | Higher temperature increases reaction rate. | Potential for increased side reactions and safety concerns at very high temperatures. |
| Solvent | Affects solubility of reactants and product, and reaction rate. | Selection based on reaction performance, product isolation, safety, and environmental impact. |
| Reaction Time | Longer time generally leads to higher conversion. | Optimize to achieve desired conversion without product degradation or formation of byproducts. |
By carefully considering these kinetic and scale-up factors, a robust, safe, and efficient process for the synthesis of this compound can be developed.
Advanced Spectroscopic and Structural Elucidation of 2 1 Bromo 2 Naphthyl Oxy Acetohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. In the ¹H NMR spectrum of 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide, distinct signals corresponding to the aromatic protons of the naphthyl ring, the methylene (B1212753) protons of the acetohydrazide moiety, and the amine protons are observed. The chemical shifts, reported in parts per million (ppm), are influenced by the local electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 4.35 | Singlet | - |
| OCH₂ | 4.70 | Singlet | - |
| Ar-H | 7.30-8.20 | Multiplet | - |
| NH | 9.30 | Singlet | - |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its neighboring atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| OCH₂ | 68.0 |
| C-Br | 110.5 |
| Aromatic C-H | 115.0-134.0 |
| Aromatic C-O | 152.0 |
| C=O | 167.0 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) helps to identify proton-proton couplings within the molecule, establishing the connectivity of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular framework and confirming the attachment of the acetohydrazide group to the naphthyl ring via the oxygen atom.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. These bands serve as a molecular fingerprint, confirming the presence of key structural features.
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
| N-H stretching | 3300-3400 | Amine (NH₂) and Amide (NH) |
| C-H stretching (aromatic) | 3050-3100 | Naphthyl ring |
| C-H stretching (aliphatic) | 2920-2980 | Methylene (CH₂) |
| C=O stretching | 1680-1700 | Amide (carbonyl) |
| C=C stretching | 1500-1600 | Aromatic ring |
| C-O stretching | 1200-1250 | Aryl ether |
| C-Br stretching | 550-650 | Bromo group |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the naphthyl ring and the C-Br stretching mode, thereby corroborating the data obtained from FT-IR and providing a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound. However, specific data for this compound is not extensively reported.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific high-resolution mass spectrometry (HRMS) data for this compound could be located in the surveyed literature. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Detailed fragmentation pathway investigations using tandem mass spectrometry (MS/MS) for this specific compound have not been published. Such studies would provide valuable insights into the compound's structure by breaking it down into smaller, charged fragments and analyzing their mass-to-charge ratios.
Elemental Microanalysis for Stoichiometric Composition Verification
Elemental microanalysis is a fundamental technique used to determine the percentage composition of elements within a compound, thereby verifying its empirical formula. Despite its importance, published reports containing elemental microanalysis data for this compound are not available in the public domain.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. The absence of any published crystallographic studies on this compound means that its solid-state architecture remains unconfirmed.
Crystal Growth Strategies for Single Crystal X-ray Diffraction
There are no documented crystal growth strategies for obtaining single crystals of this compound suitable for X-ray diffraction. The development of such a protocol would be the first step in its crystallographic analysis.
Unit Cell Parameters, Space Group, and Asymmetric Unit Analysis
Consequently, without a successful single crystal X-ray diffraction study, the unit cell parameters, space group, and the contents of the asymmetric unit for this compound remain undetermined.
Interatomic Distances, Bond Angles, and Torsion Angle Geometries
The molecular framework of this compound is characterized by a rigid naphthyl ring system linked to a flexible acetohydrazide side chain. The interatomic distances and bond angles within the naphthalene (B1677914) core are expected to be consistent with those of a typical aromatic system, with C-C bond lengths intermediate between single and double bonds. The presence of the bulky bromine atom and the oxyacetohydrazide substituent may induce minor distortions in the planarity of the bicyclic system.
Interactive Data Table of Predicted Interatomic Distances
| Atom 1 | Atom 2 | Bond Type | Predicted Distance (Å) |
| C(aromatic) | C(aromatic) | C-C | ~1.36 - 1.42 |
| C(aromatic) | Br | C-Br | ~1.90 |
| C(aromatic) | O | C-O | ~1.37 |
| O | C(carbonyl) | O-C | ~1.35 |
| C(carbonyl) | O(carbonyl) | C=O | ~1.23 |
| C(carbonyl) | N | C-N | ~1.33 |
| N | N | N-N | ~1.45 |
Interactive Data Table of Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |
| C(aromatic) | C(aromatic) | C(aromatic) | ~120 |
| C(aromatic) | C(aromatic) | Br | ~120 |
| C(aromatic) | O | C(carbonyl) | ~118 |
| O | C(carbonyl) | O(carbonyl) | ~122 |
| O | C(carbonyl) | N | ~116 |
| C(carbonyl) | N | N | ~120 |
Interactive Data Table of Key Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsion Angle (°) |
| C(aromatic) | C(aromatic) | O | C(carbonyl) | Variable |
| C(aromatic) | O | C(carbonyl) | N | Variable |
| O | C(carbonyl) | N | N | Variable |
Analysis of Intermolecular Interactions
The supramolecular assembly of this compound in the solid state is anticipated to be directed by a variety of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the compound.
Hydrogen Bonding: The acetohydrazide moiety contains both hydrogen bond donors (-NH and -NH2 groups) and acceptors (the carbonyl oxygen and the ether oxygen). This functionality strongly suggests the formation of an extensive network of intermolecular hydrogen bonds. These interactions are expected to be a dominant force in the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional architectures.
π-π Stacking: The planar and electron-rich naphthalene ring system provides an ideal platform for π-π stacking interactions. In the crystal lattice, molecules may arrange in a parallel-displaced or T-shaped manner to maximize these stabilizing interactions. The interplay between π-π stacking and other intermolecular forces will dictate the final packing motif.
Interactive Data Table of Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | N-H | O=C | ~2.8 - 3.2 |
| Hydrogen Bond | N-H | O(ether) | ~2.9 - 3.3 |
| Halogen Bond | C-Br | O=C | ~3.0 - 3.5 |
| Halogen Bond | C-Br | N | ~3.1 - 3.6 |
| π-π Stacking | Naphthyl Ring | Naphthyl Ring | ~3.3 - 3.8 (interplanar distance) |
Chemical Reactivity and Derivatization Pathways of 2 1 Bromo 2 Naphthyl Oxy Acetohydrazide
Condensation Reactions with Aldehydes and Ketones: Synthesis of Schiff Bases (Hydrazones)
One of the most fundamental reactions of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is its condensation with carbonyl compounds, specifically aldehydes and ketones, to yield N-acylhydrazones, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). This transformation is a cornerstone in the derivatization of hydrazides, leading to products with a wide range of applications. The resulting hydrazone structure incorporates the bromonaphthyl group, the acetohydrazide backbone, and a substituent derived from the aldehyde or ketone.
The efficiency and rate of hydrazone formation are significantly influenced by both electronic and steric factors pertaining to the carbonyl reactant.
Electronic Effects: The reaction rate is generally accelerated by the presence of electron-withdrawing groups on the aldehyde or ketone. Such groups increase the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide. For instance, aldehydes like 4-nitrobenzaldehyde react more rapidly than electron-rich aldehydes such as 4-methoxybenzaldehyde. nih.gov This trend is a well-established principle in hydrazone synthesis. nih.gov
| Carbonyl Reactant Type | Electronic/Steric Feature | Expected Effect on Reaction Rate |
|---|---|---|
| Aromatic Aldehyde | Electron-withdrawing group (e.g., -NO₂) | Increase |
| Aromatic Aldehyde | Electron-donating group (e.g., -OCH₃) | Decrease |
| Aliphatic Aldehyde | Increased steric bulk (e.g., pivaldehyde vs. butyraldehyde) | Decrease |
| Aliphatic Ketone | Increased alkyl substitution | Variable, can increase |
Table 1: Influence of Electronic and Steric Factors on Hydrazone Formation Rate.
The hydrazone products derived from this compound possess a C=N double bond, which is a center for potential stereoisomerism. This gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen) configurations, depending on the spatial arrangement of substituents around the double bond.
The formation of a particular isomer can be influenced by the reaction conditions and the steric bulk of the substituents. Generally, the E-isomer, where the bulkier groups are on opposite sides of the double bond, is thermodynamically more stable and often the major product. The structural features of hydrazones, including the C=N bond, allow for configurational isomerism. nih.gov The stability of these isomers is a critical factor in their characterization and subsequent reactivity. Spectroscopic techniques, such as ¹H-NMR, are instrumental in elucidating the stereochemistry of the synthesized hydrazones by analyzing the chemical shifts of protons near the imine group.
Cyclization Reactions to Form Diverse Heterocyclic Systems
Beyond simple condensation, the hydrazide and hydrazone derivatives of this compound are key precursors for the synthesis of a wide array of five-membered heterocyclic rings. These intramolecular cyclization reactions represent powerful pathways to generate complex molecular architectures, such as 1,3,4-oxadiazoles.
A prominent synthetic pathway involves the reaction of this compound with various carboxylic acids to form 2,5-disubstituted 1,3,4-oxadiazoles. This transformation typically proceeds in a one-pot reaction where the hydrazide is treated with a carboxylic acid in the presence of a strong dehydrating agent. nih.govnih.gov The resulting molecule contains the 2-[(1-bromo-2-naphthyl)oxy]methyl group at the 2-position of the oxadiazole ring and a substituent from the carboxylic acid at the 5-position.
| Carboxylic Acid Reactant | Resulting Substituent at 5-position |
|---|---|
| Benzoic Acid | Phenyl |
| 4-Chlorobenzoic Acid | 4-Chlorophenyl |
| Furan-2-carboxylic Acid | Furan-2-yl |
| Ibuprofen | (4-isobutylphenyl)ethyl |
Table 2: Examples of Substituents Introduced onto the 1,3,4-Oxadiazole (B1194373) Ring.
The key step in the formation of the 1,3,4-oxadiazole ring from a hydrazide and a carboxylic acid is the intramolecular cyclodehydration of an intermediate N,N'-diacylhydrazine. This ring closure is facilitated by powerful dehydrating agents, with phosphorus oxychloride (POCl₃) being one of the most commonly employed reagents for this purpose. nih.govnih.govutar.edu.myijper.org
The mechanism involves the activation of the carboxylic acid carbonyl group by POCl₃, making it highly susceptible to nucleophilic attack by the hydrazide. This forms the diacylhydrazine intermediate, which is then cyclized by POCl₃ through a process of dehydration, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring. nih.gov The use of POCl₃ is efficient and often allows the reaction to proceed in good yields under reflux conditions. utar.edu.my
Once the 1,3,4-oxadiazole ring is formed, it can be further functionalized. While the 2- and 5-positions are typically defined by the initial hydrazide and carboxylic acid reactants, subsequent modifications can be achieved. For instance, if the initial cyclization is performed with carbon disulfide (CS₂) in a basic medium, a 5-{[(1-bromo-2-naphthyl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is produced. nih.gov The thione moiety and the N-H proton at the 3-position of this intermediate provide sites for regioselective functionalization.
Common derivatization pathways for such oxadiazole-2-thiones include:
Mannich Reactions: Reaction with formaldehyde and a primary or secondary amine introduces an aminomethyl group at the N-3 position, yielding N-Mannich bases. nih.govtubitak.gov.trnih.gov
Alkylation/Arylation: The thione group can be S-alkylated or S-arylated by reacting the intermediate with various alkyl or aryl halides.
These functionalization strategies allow for the systematic modification of the oxadiazole scaffold, enabling the synthesis of a broad library of derivatives from the parent this compound.
Synthesis of 1,3,4-Oxadiazole-2(3H)-thione Derivatives
The acetohydrazide functional group in this compound serves as a versatile precursor for the synthesis of various five-membered heterocycles. A prominent pathway involves its conversion into 1,3,4-oxadiazole-2(3H)-thione derivatives, which are valuable scaffolds in medicinal chemistry and material science.
Reaction with Carbon Disulfide in Basic Media
The synthesis of the 1,3,4-oxadiazole-2(3H)-thione ring from a carbohydrazide is a well-established and efficient method. The reaction proceeds by treating this compound with carbon disulfide in an alcoholic solvent, such as ethanol (B145695), in the presence of a base, typically potassium hydroxide (B78521). mdpi.com The mixture is heated under reflux until the evolution of hydrogen sulfide gas ceases, indicating the completion of the cyclization process.
The proposed mechanism involves the initial formation of a dithiocarbazate salt by the reaction of the hydrazide with carbon disulfide and potassium hydroxide. This intermediate then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable 1,3,4-oxadiazole-2(3H)-thione ring. The final product, 5-([(1-Bromo-2-naphthyl)oxy]methyl)-1,3,4-oxadiazole-2(3H)-thione, is typically isolated as a solid after acidification of the reaction mixture. tubitak.gov.tr
Table 1: General Reaction Conditions for Synthesis of 1,3,4-Oxadiazole-2(3H)-thiones
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Aroyl/Acyl Hydrazide | tubitak.gov.tr |
| Reagents | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | |
| Solvent | Absolute Ethanol | tubitak.gov.tr |
| Reaction Temperature | Reflux | tubitak.gov.tr |
| Reaction Time | Typically 8-10 hours or until H₂S evolution stops |
| Work-up | Evaporation of solvent, acidification with HCl | tubitak.gov.tr |
Subsequent Functionalization via Mannich Reactions
The 1,3,4-oxadiazole-2(3H)-thione derivative possesses a reactive N-H proton within its heterocyclic ring, making it an ideal substrate for aminomethylation via the Mannich reaction. nih.govresearchgate.net This reaction introduces a diverse range of functional groups at the N-3 position, allowing for the synthesis of a library of derivatives. researchgate.net
The Mannich reaction is typically carried out by reacting 5-([(1-Bromo-2-naphthyl)oxy]methyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and a primary or secondary amine in an alcoholic solvent. tubitak.gov.trnih.gov The reaction proceeds under reflux for several hours to yield the corresponding N-Mannich bases. tubitak.gov.tr The choice of amine is extensive, ranging from simple alkylamines and arylamines to complex heterocyclic amines like piperidine or piperazine, providing significant scope for structural modification. nih.govnih.gov
Table 2: Representative Amines for Mannich Reaction Functionalization
| Amine Type | Specific Examples | Reference |
|---|---|---|
| Primary Aromatic Amines | Aniline, p-chloroaniline, p-toluidine | nih.gov |
| Secondary Cyclic Amines | Piperidine, Morpholine, Pyrrolidine | tubitak.gov.tr |
| Substituted Piperazines | 1-Methylpiperazine, 1-Phenylpiperazine | nih.gov |
Formation of Other Fused Heterocycles (e.g., Triazoles, Thiadiazoles)
Beyond oxadiazoles, the this compound core can be utilized to construct other important heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. These structures are also of significant interest due to their wide range of chemical and biological properties. troindia.inmdpi.com
1,2,4-Triazoles: A common route to 1,2,4-triazole derivatives from an acid hydrazide involves a multi-step synthesis. One pathway proceeds through the intermediate 5-([(1-Bromo-2-naphthyl)oxy]methyl)-1,3,4-oxadiazole-2(3H)-thione. This thione can be converted into a 1,2,4-triazole by reaction with a hydrazine (B178648) derivative. For instance, refluxing the oxadiazole-thione with hydrazine hydrate (B1144303) can lead to ring transformation, yielding the corresponding 4-amino-3,5-disubstituted-1,2,4-triazole-3-thione.
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from this compound typically involves the initial conversion of the hydrazide to a thiosemicarbazide derivative. mdpi.com This is achieved by reacting the acetohydrazide with an appropriate alkyl or aryl isothiocyanate. The resulting thiosemicarbazide can then undergo acid-catalyzed cyclodehydration, for example, using concentrated sulfuric acid, to yield the 2,5-disubstituted-1,3,4-thiadiazole. mdpi.com Alternatively, hydrazonoyl halides can be reacted with carbodithioate derivatives to form thiadiazoles. nih.govresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Bromo-Naphthyl Moiety
The bromo substituent on the naphthalene (B1677914) ring of this compound and its derivatives is a key functional handle for carbon-carbon bond formation. This is readily achieved through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Heck-Mizoroki reactions. nih.govbeilstein-journals.org These reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures.
Ligand Design for Selective Carbon-Carbon Bond Formation
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligand coordinated to the palladium center. The ligand stabilizes the metal, influences its reactivity, and can control the selectivity of the reaction.
For Suzuki-Miyaura reactions involving aryl bromides, a wide array of phosphine-based ligands have been developed. Bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) and dialkylbiaryl phosphines, are highly effective in promoting the oxidative addition of the aryl bromide and facilitating the subsequent transmetalation and reductive elimination steps. tum.de For achieving asymmetric synthesis of axially chiral biaryls, specialized C2-symmetric chiral ligands, such as glyoxal bis-hydrazones or the helically chiral polymer ligand PQXphos, have been designed and successfully employed with bromo-naphthalene substrates. organic-chemistry.orgnih.govrsc.org
In Heck reactions, the ligand system also plays a critical role. While phosphine-free systems using palladium salts can be effective, phosphine ligands are often used to enhance catalyst stability and activity. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for both Suzuki and Heck couplings, offering high stability and catalytic activity. organic-chemistry.org
Table 3: Common Ligand Classes for Suzuki and Heck Cross-Coupling Reactions
| Ligand Class | Specific Examples | Typical Reaction | Reference |
|---|---|---|---|
| Buchwald-type Phosphines | SPhos, XPhos, BrettPhos | Suzuki-Miyaura | tum.de |
| Chiral Bidentate Ligands | Bis-hydrazones, PQXphos | Asymmetric Suzuki-Miyaura | organic-chemistry.orgrsc.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki-Miyaura, Heck | organic-chemistry.org |
Mechanistic Exploration of Cross-Coupling Pathways
The catalytic cycles for the Suzuki-Miyaura and Heck reactions are well-studied and provide a framework for understanding the reactivity of the bromo-naphthyl moiety. Both are generally understood to proceed via a Pd(0)/Pd(II) cycle. nih.govrsc.org
Suzuki-Miyaura Reaction Mechanism: The catalytic cycle is initiated by the oxidative addition of the 1-bromo-2-naphthyl derivative to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl species. nih.gov This is followed by transmetalation , where the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid. The final step is reductive elimination from the resulting diaryl-Pd(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst. nih.govnih.gov
Heck-Mizoroki Reaction Mechanism: Similar to the Suzuki reaction, the Heck cycle begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. nih.gov The resulting Pd(II)-aryl complex then undergoes a migratory insertion (or carbopalladation) step, where an alkene coordinates to the palladium and subsequently inserts into the palladium-carbon bond in a syn-periplanar fashion. rsc.org The next step is a syn-β-hydride elimination , where a hydrogen atom on the carbon adjacent to the palladium-bearing carbon is transferred to the metal, forming a palladium-hydride complex and releasing the substituted alkene product. Finally, the base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the Pd(0) catalyst to continue the cycle. nih.gov
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the naphthalene ring in this compound represents a key site for chemical modification, enabling the synthesis of a diverse array of derivatives through nucleophilic substitution reactions. While classical nucleophilic aromatic substitution reactions on aryl halides are generally challenging, the reactivity of the bromine atom can be effectively harnessed, particularly through transition metal-catalyzed cross-coupling reactions. These modern synthetic methods have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, in particular, offer a versatile and efficient pathway for the derivatization of bromo-naphthalene scaffolds. nih.govresearchgate.net These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. libretexts.org
A variety of palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound, leading to novel compounds with potentially interesting chemical and biological properties. The choice of the organometallic coupling partner dictates the nature of the substituent introduced at the C-1 position of the naphthalene ring.
Key examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction employs organoboron reagents, such as boronic acids or esters, to form new carbon-carbon bonds. By reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base, a wide range of aryl, heteroaryl, or vinyl groups can be introduced.
Stille Coupling: Utilizing organotin reagents (stannanes), the Stille coupling is another powerful tool for C-C bond formation, known for its tolerance of a wide variety of functional groups.
Hiyama Coupling: This coupling reaction involves organosilicon compounds, which are often less toxic than their organotin counterparts.
Negishi Coupling: Organozinc reagents are employed as the nucleophilic partner in the Negishi coupling, which is valued for its high reactivity and selectivity.
Kumada Coupling: This reaction makes use of Grignard reagents (organomagnesium halides) and is one of the earliest examples of nickel- and palladium-catalyzed cross-coupling.
The following table illustrates the potential derivatization of this compound through these palladium-catalyzed nucleophilic substitution reactions.
| Coupling Reaction | Nucleophilic Reagent Type | General Structure of Reagent | Potential Product Structure |
| Suzuki-Miyaura | Organoboron | R-B(OH)₂ | 2-[(1-R-2-naphthyl)oxy]acetohydrazide |
| Stille | Organotin | R-Sn(Alkyl)₃ | 2-[(1-R-2-naphthyl)oxy]acetohydrazide |
| Hiyama | Organosilicon | R-Si(Alkyl)₃ | 2-[(1-R-2-naphthyl)oxy]acetohydrazide |
| Negishi | Organozinc | R-ZnX | 2-[(1-R-2-naphthyl)oxy]acetohydrazide |
| Kumada | Organomagnesium | R-MgX | 2-[(1-R-2-naphthyl)oxy]acetohydrazide |
In this table, 'R' can represent a variety of organic substituents (e.g., aryl, vinyl, alkyl), and 'X' represents a halide.
These palladium-catalyzed cross-coupling reactions provide a strategic platform for the synthesis of a diverse library of compounds derived from this compound, enabling extensive structure-activity relationship studies in various fields of chemical and pharmaceutical research. nih.gov
Computational and Theoretical Investigations of 2 1 Bromo 2 Naphthyl Oxy Acetohydrazide and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for understanding the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Electron Density Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. FMO analysis would also reveal the distribution of electron density, indicating the most likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic parameters. For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility and stability in different environments, such as in a solvent. By simulating the molecule's motion, researchers can understand how it folds and changes shape, which is crucial for its interaction with biological targets.
Molecular Docking for Prediction of Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Receptor Interaction Modeling
In the context of drug discovery, molecular docking is often used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target (receptor), typically a protein. This modeling can predict the binding affinity and pose of the ligand in the receptor's active site, providing insights into its potential biological activity. The results can guide the design of more potent and selective derivatives.
Scoring Functions and Binding Pose Prediction
In the realm of computational drug design, understanding the interaction between a potential drug molecule and its biological target is paramount. For this compound and its derivatives, molecular docking simulations are instrumental in predicting their binding orientation and affinity within a target protein's active site. A crucial aspect of this process involves the use of scoring functions to evaluate and rank the predicted binding poses.
Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. wikipedia.org They calculate a score that represents the strength of the interaction, with lower scores generally indicating more favorable binding. These functions consider various physicochemical principles that govern molecular interactions, such as:
Electrostatic interactions: These include attractive or repulsive forces between charged or polar groups on the ligand and the protein. Hydrogen bonds are a particularly important type of electrostatic interaction that significantly contributes to binding affinity and specificity.
Solvation effects: The process of a ligand binding to a protein involves the removal of water molecules from both of their surfaces. Scoring functions account for the energy required for this desolvation process.
Entropic effects: Upon binding, a ligand loses conformational and rotational freedom, which is entropically unfavorable. This is another factor that is considered in more advanced scoring functions.
There are several classes of scoring functions, each with its own strengths and limitations:
Force-field-based scoring functions: These use parameters from molecular mechanics force fields to calculate the energy of the protein-ligand interaction.
Empirical scoring functions: These are derived from experimental data and use a set of weighted energy terms to predict binding affinity.
Knowledge-based scoring functions: These are based on statistical potentials derived from the analysis of known protein-ligand crystal structures.
The prediction of the binding pose is an integral part of molecular docking. A docking algorithm systematically explores different conformations of the ligand within the protein's binding site. For each generated pose, the scoring function calculates a score. The pose with the most favorable score is then predicted as the most likely binding mode. nih.gov The accuracy of the binding pose prediction is critical, as it determines the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For a systematic study of this compound derivatives, molecular docking would be employed to predict how substitutions on the naphthyl ring, the acetohydrazide moiety, or the bromo-substituent would affect the binding orientation and affinity. For instance, introducing a hydrogen bond donor or acceptor could lead to a new, more stable binding pose, which would be reflected in a better score from the scoring function. The insights gained from binding pose prediction and scoring functions can guide the rational design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to systematic studies of derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a systematic study of derivatives of this compound, QSAR would be a valuable tool to understand which molecular properties are key to their therapeutic effects and to predict the activity of novel, yet-to-be-synthesized analogs.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. The process of developing a QSAR model typically involves the following steps:
Data Set Preparation: A series of structurally related derivatives of this compound with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial activity) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify the electronic properties, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Physicochemical descriptors: These include properties like lipophilicity (log P), molar refractivity, and polarizability. nih.gov
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the biological activity.
Model Validation: The developed QSAR model is rigorously validated to ensure its robustness and predictive ability. This is done using the test set of compounds that were not used in the model's development. Statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and the predictive R² for the test set are used to assess the model's quality.
A hypothetical QSAR study on a series of this compound derivatives might reveal, for example, that their antimicrobial activity is positively correlated with lipophilicity and negatively correlated with the energy of the LUMO. nih.gov Such a model could be represented by an equation like:
Biological Activity = c1 * (log P) - c2 * (LUMO energy) + c3
Where c1, c2, and c3 are constants determined by the regression analysis. This model would suggest that increasing the lipophilicity of the derivatives, perhaps by adding alkyl chains, and modifying the electronic properties to lower the LUMO energy could lead to more potent antimicrobial agents. Thus, QSAR provides a powerful predictive framework to guide the optimization of lead compounds in drug discovery.
Coordination Chemistry Research Involving Acetohydrazide Ligands
Ligand Design Principles for Metal Complexation
The design of acetohydrazide ligands for metal complexation is guided by several key principles that influence the stability, geometry, and reactivity of the resulting metal complexes. The fundamental framework of an acetohydrazide ligand, characterized by the -C(O)NHNH2 functional group, offers a primary bidentate chelation site through the carbonyl oxygen and the terminal amino nitrogen. The nature of the substituent attached to the acetyl group, in this case, the (1-Bromo-2-naphthyl)oxy moiety, plays a crucial role in modulating the ligand's electronic and steric properties.
The versatility of hydrazones, which can be easily synthesized from hydrazides, allows for the expansion of coordination sites and the introduction of additional donor atoms, leading to polydentate ligands with enhanced chelating ability. nih.gov The keto-enol tautomerism in hydrazide ligands is a critical aspect of their coordination behavior, with the reaction conditions often determining which tautomeric form participates in complexation. researchgate.net
Synthesis and Characterization of Metal Complexes with Acetohydrazide Scaffolds
The synthesis of metal complexes with acetohydrazide ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. researchgate.net The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting complex. The stoichiometry of the reactants is a critical parameter that determines the metal-to-ligand ratio in the final product.
Spectroscopic Signatures of Metal-Ligand Coordination
The coordination of acetohydrazide ligands to a metal center induces characteristic changes in their spectroscopic signatures, which can be monitored by various techniques to confirm complex formation.
Infrared (IR) Spectroscopy: In the IR spectrum of a free acetohydrazide ligand, characteristic bands corresponding to the ν(N-H), ν(C=O), and ν(N-N) vibrations are observed. Upon coordination, the ν(C=O) band typically shifts to a lower wavenumber, indicating the involvement of the carbonyl oxygen in bonding to the metal ion. semanticscholar.org Similarly, changes in the position and shape of the ν(N-H) bands can suggest the coordination of the hydrazinic nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of acetohydrazide ligands and their metal complexes provide information about the electronic transitions within the molecules. The spectra of the ligands typically show absorption bands in the UV region corresponding to π→π* and n→π* transitions. Upon complexation, new bands may appear in the visible region, which are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions in the case of transition metal complexes. These new absorptions are indicative of the coordination of the ligand to the metal ion. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The coordination of an acetohydrazide ligand to a metal ion leads to shifts in the resonance signals of the protons and carbons near the coordination sites. For instance, the signal of the N-H proton often broadens or shifts downfield upon complexation. nih.gov
Below is a table summarizing typical spectroscopic data for a generic acetohydrazide ligand and its metal complex.
| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) |
| FT-IR (cm⁻¹) | ν(N-H): 3200-3300, ν(C=O): 1650-1680 | Shift of ν(C=O) to lower frequency, appearance of ν(M-O) and ν(M-N) bands |
| UV-Vis (nm) | π→π* and n→π* transitions in the UV region | Appearance of new charge transfer or d-d bands in the visible region |
| ¹H NMR (ppm) | Sharp N-H proton signal | Broadening or downfield shift of the N-H proton signal |
X-ray Crystallographic Analysis of Coordination Geometries
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes, providing detailed information about bond lengths, bond angles, and coordination geometries. mdpi.com Acetohydrazide ligands have been shown to adopt various coordination modes, leading to a range of molecular geometries.
In their bidentate form, they can chelate to a metal center to form a five-membered ring, resulting in geometries such as square planar, tetrahedral, or octahedral, depending on the metal ion and the presence of other ligands. mdpi.comnih.gov For example, phenylglycine hydrazide has been shown to form trigonal bipyramidal and octahedral complexes with various transition metals. nih.gov The flexibility of the hydrazide backbone allows for conformational changes upon complexation. nih.gov The crystal structure of a Ni(II) complex with a hydrazine (B178648) Schiff base ligand revealed a hexa-coordinated octahedral geometry. mdpi.com
The following table presents representative crystallographic data for a metal complex with a hydrazide-based ligand.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Distorted Octahedral |
| M-O Bond Length (Å) | 2.05 - 2.15 |
| M-N Bond Length (Å) | 2.10 - 2.20 |
| Chelate Bite Angle (°) | 75 - 85 |
Formation of Polymeric Coordination Networks from Hydrazide Ligands
Hydrazide ligands, particularly dihydrazides or those with additional coordinating functionalities, can act as bridging ligands to link multiple metal centers, leading to the formation of coordination polymers. at.ua These extended networks can exhibit one-, two-, or three-dimensional structures with potential applications in areas such as gas storage and catalysis. researchgate.net
A bridging ligand is a molecule or ion that connects two or more metal ions. youtube.com The hydrazide moiety can bridge metal ions in a bis-bidentate fashion, where each end of the ligand coordinates to a different metal center. at.ua The nature of the organic spacer between the hydrazide groups influences the length and flexibility of the bridge, which in turn affects the topology of the resulting coordination polymer. The combination of bridging ligands with metal ions that have specific coordination preferences can lead to the rational design of coordination polymers with desired structures and properties. rsc.org
Theoretical Studies of Metal-Hydrazide Binding Energetics
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the electronic structure and bonding in metal complexes. nih.gov These theoretical studies provide insights into the energetics of metal-ligand interactions, helping to rationalize experimental observations and predict the properties of new complexes.
DFT calculations can be used to optimize the geometry of metal-hydrazide complexes, predict their vibrational frequencies, and analyze their electronic transitions, which can then be compared with experimental spectroscopic data. tandfonline.com The binding energy between the metal ion and the hydrazide ligand can be calculated to assess the stability of the complex. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the electronic reactivity and charge transfer characteristics of the complex. nih.gov Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the metal-ligand bonds and the extent of charge donation from the ligand to the metal. nih.gov These theoretical approaches complement experimental studies and contribute to a deeper understanding of the factors governing the coordination chemistry of acetohydrazide ligands.
Future Research Trajectories and Advanced Synthetic Applications of 2 1 Bromo 2 Naphthyl Oxy Acetohydrazide
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. researchgate.net Future research will undoubtedly focus on developing more sustainable methods for the synthesis and derivatization of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide.
Conventional synthesis of hydrazides often involves a two-step process of esterification followed by treatment with hydrazine (B178648) hydrate (B1144303), which can be time-consuming and energy-intensive. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter timeframes. researchgate.netresearchgate.netnih.govfip.orgsapub.org The application of microwave irradiation to the synthesis of this compound, potentially in a one-pot reaction from the corresponding acid, could offer a more efficient and environmentally friendly alternative to traditional heating methods. researchgate.netnih.gov
Furthermore, ultrasound-assisted synthesis represents another promising green technique. Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netnih.govnih.govscielo.brsemanticscholar.org Exploring the use of ultrasound for the synthesis of this compound and its derivatives could lead to milder reaction conditions and reduced energy consumption. The use of water as a solvent in these reactions is also a key aspect of green chemistry, and studies have shown the feasibility of synthesizing hydrazones and other heterocyclic compounds in aqueous media under ultrasonic irradiation. nih.gov
The following table summarizes a comparative overview of conventional and potential green synthetic approaches for hydrazide synthesis:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes | Minutes to hours |
| Energy Consumption | High | Low | Moderate |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in green solvents | Often compatible with aqueous media |
| Yield | Variable | Often higher | Often higher |
| Side Reactions | More prevalent | Reduced | Reduced |
Exploration of Novel Synthetic Pathways to Incorporate the Scaffold into Complex Architectures
The this compound scaffold is an excellent building block for the synthesis of more complex and potentially bioactive heterocyclic compounds. The reactive hydrazide group can readily undergo condensation and cyclization reactions with a variety of electrophiles. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org
A primary avenue of exploration is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. By reacting the hydrazide with various carboxylic acids or their derivatives, a wide array of substituted 1,3,4-oxadiazoles can be accessed. These compounds are known to exhibit a broad spectrum of biological activities. Similarly, reaction with carbon disulfide in a basic medium can lead to the formation of 1,3,4-thiadiazoles, another important class of heterocyclic compounds.
The bromo substituent on the naphthyl ring provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the introduction of diverse aryl or vinyl groups, significantly expanding the chemical space accessible from this precursor and enabling the synthesis of complex, multi-functionalized molecules.
Moreover, 2-naphthol (B1666908), the precursor to the title compound, is a versatile starting material for various multicomponent reactions, which are highly efficient processes for the construction of complex molecules in a single step. nih.gov Future research could focus on developing novel multicomponent reactions that directly incorporate the this compound moiety into intricate molecular frameworks.
Application as a Precursor in Advanced Materials Science (e.g., organic electronics, functional polymers)
The unique photophysical properties endowed by the naphthalene (B1677914) ring suggest that this compound could serve as a valuable precursor in materials science, particularly in the development of organic electronics and functional polymers. Naphthalene derivatives are known for their fluorescence and have been incorporated into various materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govmdpi.comarxiv.org
The hydrazide functionality can be utilized to synthesize polymers with tailored properties. Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification with aldehydes. nih.govresearchgate.netrsc.org This approach could be adapted to create polymers bearing the 2-[(1-bromo-2-naphthyl)oxy] moiety, which may exhibit interesting optical and electronic properties. The introduction of the naphthalene group into polymer backbones has been shown to enhance properties such as CO2 uptake and can be beneficial for creating porous polymers with specific adsorption capabilities. nih.gov
The following table highlights potential applications in materials science:
| Material Class | Potential Application | Key Feature of Precursor |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Naphthalene core for fluorescence and charge transport |
| Functional Polymers | Sensors, Membranes, Catalytic Supports | Reactive hydrazide for polymerization and functionalization |
| Porous Materials | Gas storage and separation | Naphthalene's rigid structure and potential for cross-linking |
Design and Synthesis of Chemosensors and Probes Based on the Naphthyl-Hydrazide Core
The combination of a fluorescent naphthalene unit and a metal-chelating hydrazide/hydrazone moiety makes this compound an excellent candidate for the development of chemosensors and probes. nih.govnih.govrsc.org Upon condensation with an appropriate aldehyde or ketone, the corresponding hydrazone can be formed. The imine nitrogen and the amide oxygen of the hydrazone can act as coordination sites for metal ions.
Binding of a metal ion to the hydrazone can lead to significant changes in its photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"). This phenomenon can be exploited for the selective and sensitive detection of various metal ions. Naphthalene-based fluorescent chemosensors have been successfully developed for the detection of ions like Zn2+, Al3+, and others. nih.govnih.gov The electron-donating or withdrawing nature of substituents on the naphthalene ring can be tuned to modulate the sensor's selectivity and sensitivity. nih.gov
Furthermore, the design of chemosensors based on anion−π interactions is an emerging area of research. The electron-rich π-system of the naphthalene ring could potentially interact with anions, leading to detectable changes in the spectroscopic properties of the molecule. nih.gov The development of sensors for environmentally and biologically important species like hydrazine is another area of interest. researchgate.netrsc.org
Methodological Advancements in Spectroscopic and Computational Characterization for this Class of Compounds
A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced spectroscopic and computational techniques.
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure, conformational preferences, and spectroscopic properties of molecules. nih.govsemanticscholar.orgmdpi.comresearchgate.netorgsyn.org DFT calculations can provide insights into the geometries of different conformers, the energy barriers for their interconversion, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. nih.govsemanticscholar.orgmdpi.com TD-DFT can be used to predict the electronic absorption and emission spectra, aiding in the interpretation of experimental data and the rational design of new molecules with desired photophysical properties. researchgate.netnih.govsemanticscholar.org
Advanced Spectroscopic Techniques: While standard techniques like 1H and 13C NMR are essential for routine characterization, advanced NMR methods can provide more detailed structural information. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals in complex molecules. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing crucial information about the molecule's conformation in solution. acs.org
Mass spectrometry of halogenated organic compounds presents characteristic isotopic patterns that can confirm the presence and number of bromine atoms in the molecule, aiding in structural elucidation. acs.org The interplay between high-resolution experimental spectroscopic data and high-level quantum chemical calculations will be instrumental in achieving a comprehensive characterization of this class of compounds. mdpi.com
Q & A
Q. How can researchers optimize the synthesis of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide to improve yield and purity?
Methodological Answer: Synthetic optimization involves systematic variation of reaction parameters such as temperature, solvent ratio, and reaction time. For hydrazide derivatives, reflux conditions in methanol/chloroform (1:1) with catalytic acetic acid (0.05 mL) under 5 hours of stirring are effective for condensation reactions . Post-reaction purification via recrystallization (e.g., methanol or ice-cold water rinsing) enhances purity . A comparative analysis of reaction conditions is summarized below:
| Parameter | Evidence-Based Recommendation | Reference |
|---|---|---|
| Solvent System | Methanol/chloroform (1:1) with acetic acid catalyst | |
| Temperature | Reflux (~100°C) | |
| Reaction Time | 2–5 hours (monitored via TLC) | |
| Purification | Recrystallization in methanol or ice-cold water |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer: Characterization should include:
- 1H/13C NMR : To confirm hydrazide proton (N–H) and naphthyl/acetate backbone signals.
- FT-IR : To identify C=O (1650–1700 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches.
- X-ray crystallography : For resolving molecular geometry and hydrogen-bonding patterns, as demonstrated for analogous bromophenyl hydrazides .
- Elemental Analysis : To validate purity (>95%).
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult a physician immediately .
Advanced Research Questions
Q. How can the reaction mechanisms involving the hydrazide group of this compound be elucidated?
Methodological Answer: Mechanistic studies require:
- Kinetic Analysis : Monitor reaction progress under varying temperatures/pH to determine rate laws.
- Isotopic Labeling : Use 15N-labeled hydrazides to track bond formation/cleavage via MS/NMR.
- Computational Modeling : DFT calculations to map transition states and energy barriers (e.g., for Schiff base formation) .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Methodological Answer:
- Derivatization : Synthesize analogs by substituting the bromonaphthyl group or modifying the hydrazide moiety (e.g., with benzimidazole or coumarin derivatives) .
- Bioassays : Test anti-inflammatory or antimicrobial activity using in vitro models (e.g., COX-2 inhibition assays). Correlate substituent electronegativity/logP with activity trends.
- Crystallographic Data : Compare hydrogen-bonding networks of active vs. inactive analogs to identify pharmacophoric features .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Longitudinal Environmental Studies : Use randomized block designs to track compound distribution in soil/water matrices over time .
- Degradation Analysis : Employ LC-MS/MS to identify breakdown products under UV light or microbial action.
- Ecotoxicology : Evaluate impacts on model organisms (e.g., Daphnia magna) via OECD 202 guidelines .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports 69–91% yields for hydrazide derivatives, influenced by substituent steric effects. Researchers should pre-screen substituents for compatibility with reflux conditions .
- Crystallographic Discrepancies : Bromine’s heavy atom effect may alter crystal packing compared to non-halogenated analogs. Use high-resolution X-ray data to resolve positional ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
